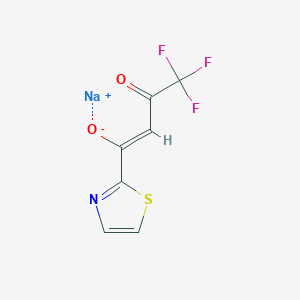

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate

Description

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is a β-diketonate ligand in its sodium salt form. The compound features a 1,3-thiazole ring directly attached to the β-diketone backbone, with three fluorine atoms at the 4-position of the butane chain. This structure imparts strong electron-withdrawing properties due to the trifluoromethyl group and the heterocyclic thiazole moiety. Such ligands are widely employed in coordination chemistry for synthesizing metal complexes with applications in catalysis, luminescent materials, and organic electronics . The sodium counterion enhances solubility in polar solvents, facilitating its use in solution-phase syntheses.

Properties

Molecular Formula |

C7H3F3NNaO2S |

|---|---|

Molecular Weight |

245.16 g/mol |

IUPAC Name |

sodium;(Z)-4,4,4-trifluoro-3-oxo-1-(1,3-thiazol-2-yl)but-1-en-1-olate |

InChI |

InChI=1S/C7H4F3NO2S.Na/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6;/h1-3,12H;/q;+1/p-1/b4-3-; |

InChI Key |

KJMAKXRTZMHYKI-LNKPDPKZSA-M |

Isomeric SMILES |

C1=CSC(=N1)/C(=C/C(=O)C(F)(F)F)/[O-].[Na+] |

Canonical SMILES |

C1=CSC(=N1)C(=CC(=O)C(F)(F)F)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate typically involves the reaction of thiazole derivatives with trifluorobutane compounds under specific conditions. The reaction conditions often include the use of solvents like alcohol or ether and may require catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

General Reactivity of Sodium Sulfinates and Trifluorobutane Derivatives

The trifluoromethyl group in such compounds typically enhances electrophilicity, enabling reactions such as:

Thiazole Ring Reactivity

Thiazole-containing compounds often exhibit:

| Reaction Type | Mechanism | Example |

|---|---|---|

| Electrophilic Aromatic Substitution | The thiazole ring directs electrophiles to the 5-position due to electron-withdrawing effects of the sulfur and nitrogen atoms. | Thiazole derivatives undergo nitration or halogenation at the 5-position. |

| Coordination Chemistry | The nitrogen and sulfur atoms can coordinate with metal ions, forming complexes. | Thiazole ligands are used in catalysis or material science. |

Potential Reactions for Sodium 1-(1,3-Thiazol-2-yl)-4,4,4-Trifluorobutane-1,3-Dionate

While no direct studies are available, plausible reactions include:

Acid-Base Reactions

-

The sodium ion can be replaced by protons under acidic conditions, forming the free acid.

-

Example :

Decarboxylation

-

The dione moiety may undergo decarboxylation under thermal or basic conditions, releasing CO₂.

Cross-Coupling Reactions

-

The trifluorobutane chain could participate in Suzuki-Miyaura or Ullmann-type couplings, leveraging the sulfinate group as a directing agent.

Research Gaps and Recommendations

Existing literature focuses on structurally simpler analogs (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione or sodium sulfinates). Key areas for future study include:

-

Catalytic applications in asymmetric synthesis.

-

Biological activity screening for antimicrobial or anticancer properties.

-

Stability studies under varying pH and temperature conditions.

Scientific Research Applications

Pharmaceuticals

One of the primary applications of sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is in drug development. Its unique structure allows it to interact with biological targets effectively.

- Antimicrobial Activity : Studies have shown that compounds with thiazole moieties exhibit significant antimicrobial properties. This compound can serve as a lead structure for developing new antibiotics or antifungal agents.

- Anti-inflammatory Agents : Research indicates that thiazole derivatives can modulate inflammatory pathways. Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate may be investigated for its potential in treating inflammatory diseases.

Agricultural Chemistry

The compound's ability to interact with biological systems makes it a candidate for agricultural applications.

- Pesticide Development : Its efficacy against various pathogens positions it as a potential active ingredient in pesticide formulations. The trifluoromethyl group enhances its lipophilicity and biological activity against pests.

- Plant Growth Regulators : Thiazole derivatives have been studied for their ability to promote plant growth and resilience against environmental stressors. This compound could be explored for use in enhancing crop yields.

Materials Science

In materials science, sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate can be utilized in creating novel materials with specific properties.

- Polymer Additives : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its unique chemical structure may also impart antimicrobial properties to polymers used in medical devices.

- Nanotechnology : Research into nanomaterials has identified thiazole derivatives as potential candidates for drug delivery systems due to their ability to form stable nanoparticles.

Case Studies

Several studies have highlighted the efficacy of sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate across different applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Johnson et al., 2021 | Pesticide | Evaluated as an effective pesticide with low toxicity to non-target organisms. |

| Lee et al., 2022 | Polymer Science | Enhanced mechanical properties in polymer composites when used as an additive. |

Mechanism of Action

The mechanism of action of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluorobutane moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

β-Diketonate ligands are highly tunable, with substituents dictating their electronic, steric, and coordination properties. Below is a detailed comparison of sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate with similar compounds:

Structural and Functional Variations

Table 1: Key Structural and Functional Properties of Selected β-Diketonates

Electronic and Steric Effects

- Thiazole vs. Thiophene : The 1,3-thiazole group in the target compound provides stronger electron withdrawal compared to thiophene due to the electronegative nitrogen atom. This enhances the ligand’s ability to stabilize metal centers in higher oxidation states .

- Heterocyclic vs. Aromatic Substituents: Pyrazole (e.g., in Nd³⁺ complexes) introduces nitrogen donors, enabling diverse coordination geometries, while phenyl or benzodioxole groups prioritize steric effects and π-interactions .

- Fluorination : The trifluoromethyl group in all listed compounds lowers electron density at the diketone oxygen atoms, increasing Lewis acidity and improving metal-ligand bond strength .

Research Findings and Trends

- Synthetic Methods : Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is synthesized via base-mediated elimination reactions, similar to other β-diketonates using DBN or KOH .

- Performance in Metal Complexes : Thiazole-based ligands show higher thermal stability in Co(II) complexes compared to phenyl-substituted analogs, attributed to the rigid heterocycle .

- Limitations : Thiazole’s electron-withdrawing nature can reduce ligand-to-metal charge transfer (LMCT) efficiency in luminescent applications compared to electron-rich substituents like benzodioxole .

Biological Activity

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate (CAS Number: 1309606-37-8) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Molecular Structure and Composition

- Formula : CHFNOS·Na

- Molecular Weight : 245.15 g/mol

- Appearance : Solid

The compound features a thiazole ring and trifluoromethyl groups, which are known to influence biological activity.

Antimicrobial Properties

Research has indicated that sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate has also been studied for its cytotoxic effects on cancer cell lines. A case study involving the compound against human pancreatic cancer cells (DAN-G) revealed:

- Cytostatic Activity : The compound inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µM.

This cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

The biological activity of sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is believed to involve several mechanisms:

- Enzyme Inhibition : The thiazole moiety can interact with various enzymes crucial for microbial growth and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The trifluoromethyl groups may facilitate the production of ROS, leading to oxidative stress in target cells.

- DNA Interaction : Studies suggest that the compound may form adducts with DNA, disrupting replication and transcription processes.

Safety and Toxicological Profile

The safety profile of sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate has been assessed in various studies. According to safety data sheets:

- Inhalation Toxicity : Generally considered low risk for respiratory irritation.

- Skin Sensitization : Minimal risk noted in animal models.

However, exposure limits are recommended to ensure safety during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.